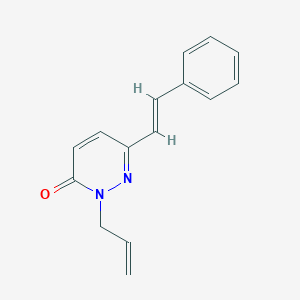

![molecular formula C17H15ClF3NO2 B3035673 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone CAS No. 338402-03-2](/img/structure/B3035673.png)

3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone

Vue d'ensemble

Description

The compound 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone is a chemical of interest due to its potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is a two-step process that begins with 2,3-chloro-5-(difluoromethoxy)pyridine and involves hydroquinone and ethyl (2S)-O-tosyl-lactate . This suggests that the synthesis of our compound of interest might also involve a multi-step reaction, possibly starting with a chlorinated pyridine derivative and involving a phenoxy linkage to a butanone backbone.

Molecular Structure Analysis

The molecular structure of compounds can be analyzed by examining their crystallography and bonding interactions. For example, the paper on 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one discusses how inversion-related pairs of molecules are linked by hydrogen bonds and π-π stacking interactions . This information is relevant as it provides insight into how chlorinated compounds and their derivatives might interact at the molecular level, which could be similar in the case of the compound .

Chemical Reactions Analysis

Chemical reactions involving chlorinated compounds can lead to the formation of various products. For instance, the reaction of 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone with nucleophiles like adenosine results in the formation of adducts, as identified through techniques like HPLC, NMR spectroscopy, and mass spectrometry . This indicates that our compound may also undergo reactions with nucleophiles, potentially leading to the formation of new products that could be isolated and characterized using similar analytical methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related structures. The papers provided do not directly discuss the properties of this compound, but they do mention properties of structurally similar compounds. For example, the herbicidal properties of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate are compared to known herbicides , suggesting that our compound might also exhibit biological activity. Additionally, the crystallographic analysis provides insights into the solid-state properties of related compounds , which could be relevant when considering the physical properties such as melting point, solubility, and stability of the compound .

Applications De Recherche Scientifique

Phytotoxicity and Herbicidal Activity

Phytotoxicity Enhancement with Carrier Volume Reduction

The phytotoxicity of fluazifop-butyl, a similar compound to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone, increases when the carrier volume is decreased. This effect is amplified with the addition of crop oil concentrate, especially at higher carrier volumes (Buhler & Burnside, 1984).

Herbicidal Activity in Soil

Similar compounds exhibit soil herbicidal activity, with effectiveness varying based on seed planting depth and the concentration of the herbicide. They also demonstrate more phytotoxicity when applied to the root zone compared to the shoot zone (Buhler & Burnside, 1984).

Soil Adsorption and Metabolism Studies

Studies on the adsorption of similar herbicides in soils indicate low adsorption and rapid conversion to their active form. The extractability of these herbicides decreases over time, and they exhibit varying degrees of leaching in different soil types (Rick, Slife, & Banwart, 1987).

Chemical Properties and Synthesis

Crystal Structure Analysis

Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, structurally related to this compound, reveals details about their crystal structures and molecular interactions, important for understanding their chemical properties (Li et al., 2005).

Synthesis Methods

Studies focusing on the synthesis of related compounds, such as 3-methyl-1-(4-pyridinyl)-2-butanone, provide insight into methods of creating similar compounds, which can be useful in the synthesis and modification of this compound (Léon, Garbay‐Jaureguiberry, & Roques, 1988).

Applications Beyond Herbicides

Polyamide Synthesis for Microelectronic Applications

A study on the synthesis of novel polyamides using aromatic diamines with a trifluoromethyl group demonstrates the potential application of similar compounds in advanced microelectronics due to their outstanding solubility, thermal stability, and low dielectric constants (Li, Wang, Li, & Jiang, 2009).

Antimicrobial Activity of Derivatives

Research into derivatives containing similar moieties shows potential antimicrobial properties against various bacterial and fungal species, indicating a potential avenue for the development of new antimicrobial agents (Mickevičienė et al., 2015).

Orientations Futures

The future directions for the use of “3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone” and similar compounds are promising. It is expected that many novel applications of TFMP will be discovered in the future . This is due to the unique properties of the fluorine atom and the pyridine moiety, which have made TFMP derivatives valuable in the agrochemical and pharmaceutical industries .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

The trifluoromethyl group present in the compound is known to enhance the metabolic stability and bioavailability of many drugs .

Result of Action

Compounds with similar structures have been found to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Propriétés

IUPAC Name |

3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO2/c1-10(23)11(2)24-14-5-3-12(4-6-14)7-16-15(18)8-13(9-22-16)17(19,20)21/h3-6,8-9,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZBNGNNBAGJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144838 | |

| Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338402-03-2 | |

| Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338402-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

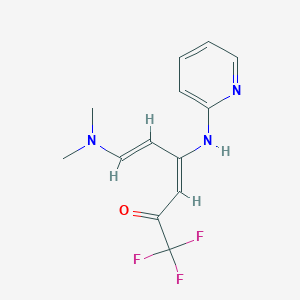

![2-(3,4-dimethoxyphenyl)-3-oxobutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3035591.png)

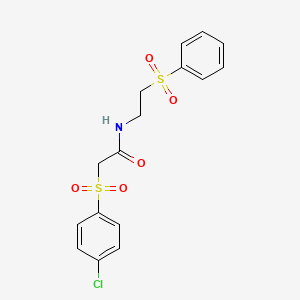

![2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B3035592.png)

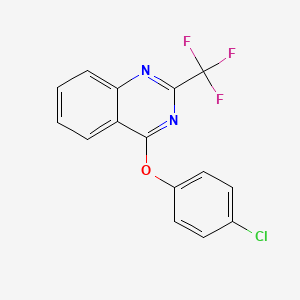

![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)

![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione](/img/structure/B3035601.png)

![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)

![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)

![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)